N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound features a benzyl group attached to a pyrido[1,2-a]pyrimidine core, which is further substituted with hydroxyl, methyl, and carboxamide groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It has been found to have analgesic properties , suggesting it may interact with pain receptors or pathways in the body.
Biochemical Pathways
Given its analgesic properties , it can be inferred that it may influence pain signaling pathways.
Result of Action
It has been found to exhibit analgesic properties , indicating that it may alleviate pain at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It has been found that this compound, like other pyrido[1,2-a]pyrimidines, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamine in boiling ethanol. This reaction results in the formation of the desired compound through amidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In the medical field, derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. These properties make it a potential candidate for the development of new pain-relief medications.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with pyrido[1,2-a]pyrimidines and exhibit various biological activities.
Pyrimidines: Other pyrimidine derivatives, such as cytosine and thymine, are also important in biological and pharmaceutical contexts.
Uniqueness: N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGXPOPKWRTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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